molecular formula C4HCl5O B14724703 1,1,3,4,4-Pentachlorobut-3-en-2-one CAS No. 13340-10-8

1,1,3,4,4-Pentachlorobut-3-en-2-one

Cat. No.: B14724703
CAS No.: 13340-10-8
M. Wt: 242.3 g/mol
InChI Key: ZLJDCVIOYAVBEO-UHFFFAOYSA-N
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Description

1,1,3,4,4-Pentachlorobut-3-en-2-one is an organochlorine compound with the molecular formula C₄HCl₅O It is characterized by the presence of five chlorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,4,4-Pentachlorobut-3-en-2-one can be synthesized through the chlorination of but-3-en-2-one. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,3,4,4-Pentachlorobut-3-en-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1,1,3,4,4-Pentachlorobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,3,4,4-pentachlorobut-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of biological molecules, affecting their function and activity. The pathways involved in these reactions include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,4,4-Pentachloro-1-buten-3-one: Another chlorinated butenone with similar chemical properties.

    1,1,2,3,4-Pentachlorobut-3-en-2-one: Differing in the position of chlorine atoms, leading to variations in reactivity and applications.

Uniqueness

1,1,3,4,4-Pentachlorobut-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

13340-10-8

Molecular Formula

C4HCl5O

Molecular Weight

242.3 g/mol

IUPAC Name

1,1,3,4,4-pentachlorobut-3-en-2-one

InChI

InChI=1S/C4HCl5O/c5-1(3(6)7)2(10)4(8)9/h4H

InChI Key

ZLJDCVIOYAVBEO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl

Origin of Product

United States

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